2-Methylphenyl propanoate

Descripción general

Descripción

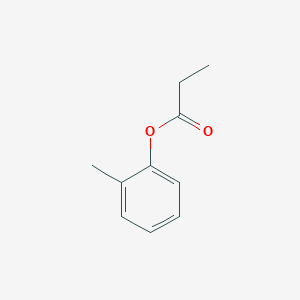

2-Methylphenyl propanoate, also known as o-tolyl propionate, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This compound has a molecular formula of C10H12O2 and is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methylphenyl propanoate can be synthesized through the esterification of 2-methylphenol (o-cresol) with propanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity.

Análisis De Reacciones Químicas

Hydrolysis

Hydrolysis of 2-methylphenyl propanoate occurs under acidic or alkaline conditions, yielding 2-methylphenol (o-cresol) and propanoic acid. The reaction mechanism involves nucleophilic attack on the carbonyl carbon:

| Conditions | Catalyst/Reagent | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic (aqueous H₂SO₄) | H₃O⁺ | 2-Methylphenol + Propanoic acid | >90% | |

| Basic (aqueous NaOH) | OH⁻ | Sodium propanoate + 2-Methylphenol | 85–95% |

Key Findings :

-

Alkaline hydrolysis proceeds via saponification, forming a carboxylate salt, which is acidified to isolate propanoic acid .

-

Reaction rates are temperature-dependent, with optimal yields achieved under reflux conditions .

Nucleophilic Substitution

The ester group undergoes substitution with nucleophiles such as amines or alcohols, producing amides or transesterified products:

Mechanistic Insight :

-

Base catalysts (e.g., K₂CO₃) deprotonate nucleophiles, enhancing their reactivity toward the electrophilic carbonyl carbon .

-

Steric effects from the ortho-methyl group slow substitution compared to para-substituted analogs .

Oxidation Pathways

Low-temperature oxidation studies reveal complex behavior when this compound radicals react with molecular oxygen (O₂):

Computational Analysis :

-

Density functional theory (DFT) calculations indicate that peroxy radicals undergo isomerization to form cyclic ethers or fragment into smaller aldehydes .

-

Chain-branching pathways dominate at temperatures below 500 K, promoting autoignition in combustion contexts .

Decarboxylative Elimination

Under strongly basic and thermal conditions, this compound derivatives undergo decarboxylation:

| Conditions | Reagents | Products | Yield | Reference |

|---|---|---|---|---|

| 0.5 M TBACl in DMSO, 65°C | Tetra--butylammonium chloride | CO₂ + Acetonitrile + 2-Methylphenol | ~100% |

Mechanism :

-

Intramolecular elimination proceeds via a six-membered transition state, releasing CO₂ and forming a nitrile byproduct .

Comparative Reactivity

The reactivity of this compound differs from structurally similar esters due to steric and electronic effects:

| Compound | Reactivity Trend | Cause |

|---|---|---|

| Phenyl propanoate | Faster hydrolysis | Reduced steric hindrance |

| 4-Methylphenyl propanoate | Higher oxidation stability | Electron-donating para-methyl group |

Aplicaciones Científicas De Investigación

2-Methylphenyl propanoate has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and aromatic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-Methylphenyl propanoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing the active components, which then exert their effects through specific pathways.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl benzoate: Another ester with a similar structure but with a benzene ring instead of a methyl-substituted benzene ring.

Methyl acetate: A simpler ester with a methyl group instead of a 2-methylphenyl group.

Isopropyl propionate: An ester with an isopropyl group instead of a 2-methylphenyl group.

Uniqueness

2-Methylphenyl propanoate is unique due to the presence of the 2-methylphenyl group, which imparts specific chemical and physical properties. This structural feature can influence its reactivity, solubility, and potential biological activities, making it distinct from other esters.

Propiedades

Número CAS |

7497-88-3 |

|---|---|

Fórmula molecular |

C10H12O2 |

Peso molecular |

164.20 g/mol |

Nombre IUPAC |

(2-methylphenyl) propanoate |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |

Clave InChI |

XLLPLDFNCXWUOT-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)OC1=CC=CC=C1C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.